molecular formula C12H10BrF2N3O B213567 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B213567
M. Wt: 330.13 g/mol
InChI Key: TXWQQUGBYHNHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BDF-8634, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can increase the inhibitory tone in the brain, leading to its anxiolytic and antidepressant effects. In cancer cells, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of HDAC activity, and the inhibition of cancer cell growth. In animal models, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects, as well as anticonvulsant and muscle relaxant effects. In cancer cells, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor and HDAC. However, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, including the development of new drugs based on its structure, the investigation of its potential applications in other fields of research, and the elucidation of its mechanism of action. Some possible future directions include:
- The development of new drugs based on the structure of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide with improved efficacy and safety profiles.
- The investigation of the potential applications of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide in other fields of research, such as immunology and infectious diseases.
- The elucidation of the mechanism of action of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide at the molecular level, including its interactions with the GABA-A receptor and HDAC.
- The investigation of the potential side effects of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide at different concentrations and in different cell types.
- The investigation of the pharmacokinetics and pharmacodynamics of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide in animal models and humans.

Synthesis Methods

The synthesis of 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-2,5-difluoroaniline with ethyl 2-oxo-2-(pyrazol-5-yl)acetate in the presence of a base, followed by the reaction with a carboxylic acid derivative. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. In cancer research, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In drug discovery, 4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

4-bromo-N-(2,5-difluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H10BrF2N3O

Molecular Weight

330.13 g/mol

IUPAC Name

4-bromo-N-(2,5-difluorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrF2N3O/c1-2-18-11(8(13)6-16-18)12(19)17-10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3,(H,17,19)

InChI Key

TXWQQUGBYHNHKA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)F)F

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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